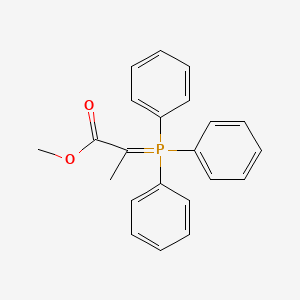

Methyl 2-(triphenylphosphoranylidene)propanoate

Descripción general

Descripción

Methyl 2-(triphenylphosphoranylidene)propanoate is an organic compound with the molecular formula C22H21O2P. It is a Wittig reagent, commonly used in organic synthesis for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures between 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(triphenylphosphoranylidene)propanoate is synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The general synthetic route includes the following steps:

Formation of the Phosphonium Ylide: This is achieved by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide.

Reaction with Aldehyde or Ketone: The phosphonium ylide then reacts with an aldehyde or ketone to form the desired alkene product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(triphenylphosphoranylidene)propanoate primarily undergoes the following types of reactions:

Wittig Reaction: As a Wittig reagent, it is used to convert aldehydes and ketones into alkenes.

Substitution Reactions: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(triphenylphosphoranylidene)propanoate is extensively utilized in organic synthesis for forming carbon-carbon double bonds. Its ability to convert carbonyl compounds into alkenes makes it invaluable in constructing complex organic molecules.

Medicinal Chemistry

This compound plays a significant role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. The chirality introduced by derivatives of this compound facilitates asymmetric synthesis, crucial for developing enantiopure drugs.

Material Science

In material science, this compound is employed to develop novel materials with specific electronic and optical properties. Its unique reactivity allows for the fabrication of materials with tailored characteristics.

Biological Research

While direct biological activities are not extensively documented, compounds containing phosphonium ylides have been investigated for potential antimicrobial properties. The introduction of chirality may also enhance their applicability in biological systems.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Base for ylide formation; used extensively in synthesis |

| Benzylideneacetone | Ylide | Known for its role in Michael additions; less stable |

| Phosphonium Ylide (e.g., Ph3P=CH2) | Ylide | Less sterically hindered; more reactive but less selective |

| Methyl (E)-2-phenyl-3-phosphonopropenoate | Phosphonate | Similar reactivity but different functional groups affecting solubility and reactivity |

Case Studies

-

Total Synthesis of Iejimalide B :

In a study focused on synthesizing Iejimalide B, this compound was utilized to generate key intermediates through the Wittig reaction, demonstrating its efficacy in complex organic synthesis pathways . -

Asymmetric Catalysis :

Research has indicated that derivatives of this compound can be employed in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds necessary for pharmaceutical applications. -

C-C Bond Formation :

A catalytic route utilizing this compound has been explored for C-C bond formation from alcohols, showcasing its versatility in various synthetic methodologies .

Mecanismo De Acción

Methyl 2-(triphenylphosphoranylidene)propanoate functions as a Wittig reagent. The mechanism involves the formation of a phosphonium ylide, which reacts with a carbonyl compound to form a betaine intermediate. This intermediate then undergoes rearrangement to produce the alkene product and triphenylphosphine oxide. The primary molecular targets are aldehydes and ketones, and the reaction alters the biochemical pathways of these carbonyl compounds by converting them into alkenes.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar applications.

Methoxycarbonylmethylene triphenylphosphorane: Used in the synthesis of α,β-unsaturated esters.

Uniqueness

Methyl 2-(triphenylphosphoranylidene)propanoate is unique due to its specific structure, which allows for efficient and selective formation of α,β-unsaturated esters. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis.

Actividad Biológica

Chemical Structure and Properties

Methyl 2-(triphenylphosphoranylidene)propanoate consists of:

- Ylide Structure : The triphenylphosphoranylidene group (CPh3=P) contributes to its reactivity.

- Molecular Weight : Approximately 348.38 g/mol.

- Appearance : White to light yellow crystalline solid.

- Solubility : Moderately soluble in organic solvents.

Synthesis

The synthesis typically involves:

- Reaction of triphenylphosphine with an appropriate carbonyl compound.

- Esterification to introduce the methyl group.

This multi-step process allows for controlled formation with desired purity levels.

Biological Activity Overview

While specific studies focusing solely on this compound are scarce, several aspects can be inferred from related research:

Antimicrobial Properties

Phosphonium ylides, including those similar to this compound, have shown potential antimicrobial activities. For instance, phosphonium compounds are known to exhibit efficacy against various bacterial strains, suggesting that derivatives of this ylide might also possess similar properties.

Asymmetric Catalysis in Drug Development

The chirality introduced by this compound may facilitate its application in asymmetric synthesis, crucial for producing enantiomerically pure drugs. Asymmetric catalysis is a fundamental technique in medicinal chemistry, enabling the selective formation of one enantiomer over another.

Research Findings and Case Studies

Several studies provide insight into the biological relevance and applications of phosphonium ylides:

- Study on Phosphonium Ylides : Research indicates that ylides can act as intermediates in various reactions, including cycloaddition and condensation reactions, which are essential in synthesizing complex organic molecules relevant to drug discovery .

- Antitumor Activity : Some phosphonium ylides have been investigated for their potential role in targeting cellular mechanisms involved in cancer proliferation. For example, compounds that affect the spliceosome have shown promise as antitumor agents, suggesting that similar mechanisms could be explored with this compound .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related phosphonium ylides:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Ylide | Potential antimicrobial properties |

| Benzyl (triphenylphosphoranylidene)acetate | Ylide | Used in asymmetric synthesis |

| Ethyl 2-(triphenylphosphoranylidene)propionate | Ylide | Investigated for antitumor activity |

Propiedades

IUPAC Name |

methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXPAYJKBTVUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441907 | |

| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-68-7 | |

| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.